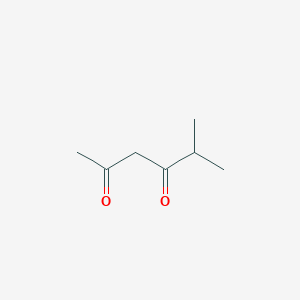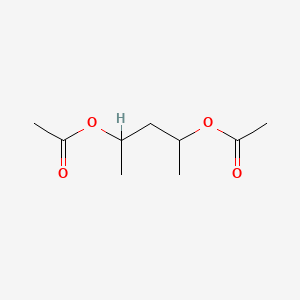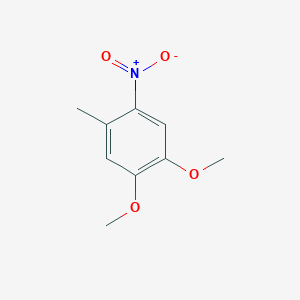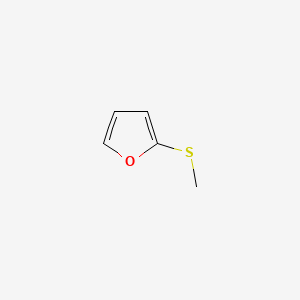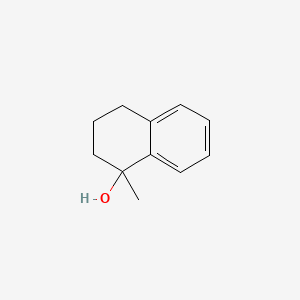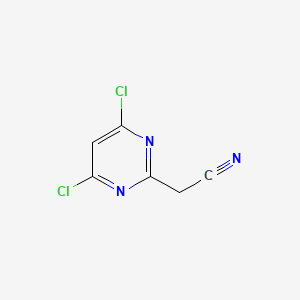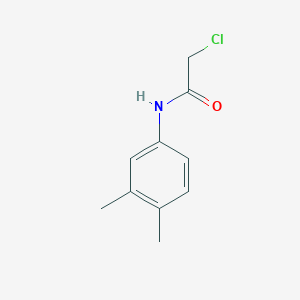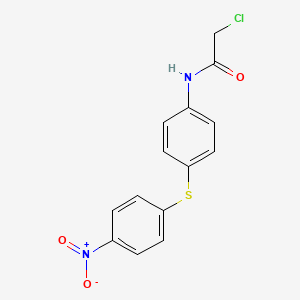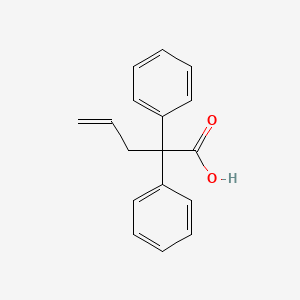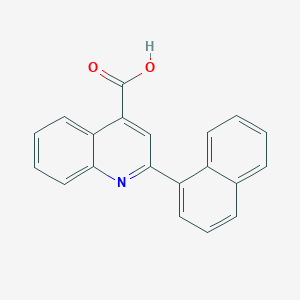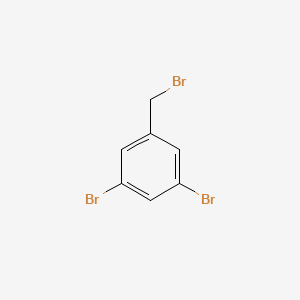
3,5-Dibromobenzyl bromide
Descripción general
Descripción
3,5-Dibromobenzyl bromide is a polybrominated compound that is structurally related to various benzyl bromide derivatives. While the specific compound 3,5-dibromobenzyl bromide is not directly discussed in the provided papers, related compounds such as 2-hydroxy-5-nitrobenzyl bromide , α-arylidene benzoheteracyclanone dibromides , and methoxy derivatives of benzyl bromide are mentioned. These compounds are often used as intermediates in organic synthesis and have potential applications in the development of pharmaceuticals and materials.
Synthesis Analysis
The synthesis of benzyl bromide derivatives can be achieved through various methods. For instance, benzyl bromide was synthesized from dibenzyl ether using hydrobromic acid with a sulfate-modified titanium dioxide catalyst and cyclohexane as a dehydrant . This method could potentially be adapted for the synthesis of 3,5-dibromobenzyl bromide by using an appropriately substituted starting material. Additionally, the synthesis of dibenzylimidazolium bromide and the transformation of dibromides into azides provide insights into the reactivity of bromide-containing compounds, which could be relevant for the synthesis of 3,5-dibromobenzyl bromide.
Molecular Structure Analysis
The molecular structure of benzyl bromide derivatives can be determined using techniques such as X-ray diffraction . For example, the structural properties of methoxy derivatives of benzyl bromide were elucidated using powder X-ray diffraction data . Similar methods could be employed to analyze the molecular structure of 3,5-dibromobenzyl bromide, providing information on its crystallography and molecular geometry.
Chemical Reactions Analysis
Benzyl bromide derivatives participate in various chemical reactions. The reactivity of α-arylidene benzoheteracyclanone dibromides toward azide ion and the formation of ethers from pentabromobenzyl bromide demonstrate the versatility of bromide compounds in nucleophilic substitution reactions. These studies suggest that 3,5-dibromobenzyl bromide could also undergo similar reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl bromide derivatives can be characterized using spectroscopic methods and computational chemistry. For example, the experimental and theoretical characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole and (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide provide insights into the vibrational frequencies, molecular electrostatic potential, and other properties of brominated aromatic compounds. These findings could be relevant to understanding the properties of 3,5-dibromobenzyl bromide.
Aplicaciones Científicas De Investigación
-
Pharmaceuticals : It’s used in the pharmaceutical industry . The specific drugs or pharmaceutical applications it’s used in are not mentioned in the sources.
-
Agrochemicals : It’s used in the production of agrochemicals . The specific agrochemicals it’s used in are not detailed in the sources.
-
Dyestuff : It’s used in the dyestuff industry . The specific dyes or pigments it’s used in are not mentioned in the sources.
Safety And Hazards
3,5-Dibromobenzyl bromide is classified as dangerous. It can cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing and eye protection, and storing in a corrosive resistant container with a resistant inner liner .
Propiedades
IUPAC Name |
1,3-dibromo-5-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFRUXTAFBWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205446 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzyl bromide | |
CAS RN |
56908-88-4 | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


